Lipophilicity (XLogP3) Comparison
The 2,5-dimethylbenzenesulfonate target compound has a computed XLogP3 of 3.2, which is 0.4 log units higher than the 4-methylbenzenesulfonate (tosylate) analog (XLogP3 = 2.8) and 2.3 log units higher than the methanesulfonate analog (XLogP3 = 0.9) [1]. Both the target and the tosylate retain an identical TPSA of 78.1 Ų [2]. The increased lipophilicity at constant TPSA suggests a superior balance of passive membrane permeability to polarity-dependent solubility for the 2,5-dimethyl analog, which may translate to improved cell-based assay performance or pharmacokinetic parameters in early-stage probe development.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2; TPSA = 78.1 Ų |
| Comparator Or Baseline | 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate: XLogP3 = 2.8, TPSA = 78.1 Ų; 4-Formyl-2-methoxyphenyl methanesulfonate: XLogP3 = 0.9, TPSA = 78.1 Ų |
| Quantified Difference | +0.4 log units vs tosylate; +2.3 log units vs mesylate; identical TPSA across all three |
| Conditions | Computed by XLogP3 algorithm (PubChem); identical computational method across all compounds ensures cross-study comparability. |
Why This Matters
Higher lipophilicity at constant TPSA is a desirable profile in medicinal chemistry for compounds requiring passive membrane permeation, and this quantifiable difference supports selection of the 2,5-dimethylbenzenesulfonate for cell-permeability-sensitive applications over the more polar mesylate or less lipophilic tosylate.
- [1] PubChem Compound Summaries: CID 2339255 (XLogP3 3.2), CID 1990622 (XLogP3 2.8), CID 3650004 (XLogP3 0.9). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-24). View Source
- [2] PubChem Compound Summaries: TPSA values—CID 2339255 (78.1 Ų), CID 1990622 (78.1 Ų), CID 3650004 (78.1 Ų). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-24). View Source
